molecular formula C11H16N2O B2599179 N-(2,5-dimethylphenyl)-2-(methylamino)acetamide CAS No. 721417-02-3

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide

Cat. No.: B2599179
CAS No.: 721417-02-3
M. Wt: 192.262
InChI Key: CECYGDCUGARSKV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an acetamide group attached to a methylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(methylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and methylamine.

    Acylation Reaction: The 2,5-dimethylphenylamine undergoes acylation with chloroacetyl chloride to form N-(2,5-dimethylphenyl)-2-chloroacetamide.

    Amination Reaction: The N-(2,5-dimethylphenyl)-2-chloroacetamide is then reacted with methylamine to yield this compound.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(methylamino)acetamide
  • N-(3,5-dimethylphenyl)-2-(methylamino)acetamide
  • N-(2,5-dimethylphenyl)-2-(ethylamino)acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-4-5-9(2)10(6-8)13-11(14)7-12-3/h4-6,12H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECYGDCUGARSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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